molecular formula C13H14N2O3 B11865333 2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carboxamide CAS No. 114007-23-7

2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carboxamide

Cat. No.: B11865333
CAS No.: 114007-23-7
M. Wt: 246.26 g/mol
InChI Key: YMQXMFJJSUFFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carboxamide is a benzopyran derivative characterized by a fused bicyclic aromatic system with a propyl substituent at position 6, an amino group at position 2, and a carboxamide moiety at position 2. This compound belongs to a class of chromone-based molecules, which are known for their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The structural features of this compound—specifically the carboxamide and propyl groups—are hypothesized to influence its solubility, metabolic stability, and target-binding affinity.

Properties

CAS No.

114007-23-7

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-amino-4-oxo-6-propylchromene-3-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-2-3-7-4-5-9-8(6-7)11(16)10(12(14)17)13(15)18-9/h4-6H,2-3,15H2,1H3,(H2,14,17)

InChI Key

YMQXMFJJSUFFGY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)N)N

Origin of Product

United States

Biological Activity

The compound 2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carboxamide is part of the benzopyran family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield a series of chromene derivatives. For instance, the preparation often includes the use of 3-amino-2-naphthol and malononitrile in the presence of piperidine, followed by recrystallization to obtain pure compounds . Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that compounds within the benzopyran family exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives possess potent activity against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 0.3 to 2 µg/mL . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. Notably, some derivatives have demonstrated strong antiproliferative effects against cancer cell lines, inducing apoptosis via caspase activation . A specific study highlighted that compounds with modifications at the 4-position showed enhanced apoptotic effects, suggesting a structure-activity relationship critical for their efficacy .

Anti-inflammatory and Antioxidant Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory and antioxidant activities. These effects are attributed to its ability to scavenge free radicals and inhibit inflammatory mediators. For instance, studies have reported that related benzopyran derivatives can significantly reduce inflammation markers in animal models .

Case Studies

Case Study 1: Anticancer Evaluation
A study focused on a series of chromene derivatives including this compound demonstrated that these compounds could inhibit cell proliferation in several cancer cell lines. The most potent compound showed an IC50 value indicating effective growth inhibition at low concentrations .

Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of synthesized benzopyran derivatives against Gram-positive and Gram-negative bacteria. The results revealed that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .

Data Summary

Activity Type IC50 Values Mechanism
Antimicrobial0.3 - 2 µg/mLDisruption of cell membranes
AnticancerVaries (specifics needed)Induction of apoptosis via caspase activation
Anti-inflammatorySignificant reduction in markersScavenging free radicals

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound exhibits significant pharmacological activities, including:

  • Antitumor Activity: Research indicates that derivatives of benzopyran, including 2-amino-4-oxo-6-propyl-4H-1-benzopyran-3-carboxamide, show potential in treating various cancers. For instance, studies have demonstrated that certain benzopyran derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
  • Neuroprotective Effects: Benzopyran derivatives have been investigated for their neuroprotective properties. They may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammation and oxidative stress .

Case Study:
A study reported the synthesis of a series of benzopyran derivatives, including 2-amino-4-oxo compounds, which were evaluated for their antitumor activity. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents .

Catalysis

Synthesis of Bioactive Compounds:
The compound is utilized as a catalyst or intermediate in the synthesis of other bioactive molecules. Its ability to facilitate multicomponent reactions makes it valuable in organic synthesis.

Green Chemistry Applications:
Recent advancements have focused on eco-friendly synthesis methods using 2-amino-4-oxo derivatives. For example, a one-pot multicomponent synthesis involving this compound was developed using a magnetically retrievable catalyst, showcasing its utility in sustainable chemistry practices .

Agrochemicals and Food Additives

Benzopyran derivatives are also explored for use in agrochemicals due to their biological activity against pests and diseases. Additionally, they can serve as food additives owing to their antioxidant properties, which help in preserving food quality and extending shelf life .

Cosmetic Applications

The compound's derivatives are being researched for their potential use in cosmetics. Their antioxidant properties can enhance skin health by protecting against oxidative damage caused by environmental stressors .

Summary of Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials: Salicylic acid derivatives or substituted aromatic aldehydes.
  • Reagents: Malononitrile and dimedone are common reactants used in the synthesis process.
  • Catalysts: Various catalysts, including amine-functionalized silica nanoparticles, have been employed to optimize reaction conditions and yields.

Table: Synthesis Overview

StepDescriptionYield (%)
1Reaction of salicylic acid with malononitrile85
2Addition of dimedone under solvent-free conditions90
3Purification via recrystallization95

Comparison with Similar Compounds

Key Observations:

Aldehydes are generally more reactive but less stable in physiological conditions, suggesting the carboxamide variant may have superior pharmacokinetic properties. The propyl chain (C6) versus isopropyl or methyl groups in analogs may influence lipophilicity. Longer alkyl chains (e.g., propyl) could increase membrane permeability but may also affect metabolic clearance rates .

In contrast, pyridine or benzoic acid-based analogs (e.g., 2-Amino-6-methyl-5-nitropyridine) lack this feature, reducing their structural complexity and binding versatility .

Biological Relevance :

  • While direct data for the target compound are absent, chromone derivatives with carboxamide groups (e.g., flavopiridol analogs) are documented as cyclin-dependent kinase inhibitors . Substitutions at C6 (e.g., propyl) may modulate selectivity for specific kinase isoforms.

Preparation Methods

Synthesis of 6-Propyl Salicylic Acid

The propyl group at position 6 is introduced early by starting with 6-propyl salicylic acid. While direct commercial availability is limited, this intermediate can be prepared via Friedel-Crafts alkylation of salicylic acid using propyl chloride in the presence of AlCl₃. Alternatively, microbial oxidation of 6-propylphenol has been reported but yields suboptimal results (~50%).

Protection of Hydroxyl Groups

The free hydroxyl groups of 6-propyl salicylic acid are acetylated using acetic anhydride or acetyl chloride to form 2-acetoxy-6-propylbenzoyl chloride (Structure III in). This step ensures selective reactivity during subsequent cyclocondensation:

6-Propyl salicylic acid+Ac2Oreflux2-Acetoxy-6-propylbenzoyl chloride[1]\text{6-Propyl salicylic acid} + \text{Ac}_2\text{O} \xrightarrow{\text{reflux}} \text{2-Acetoxy-6-propylbenzoyl chloride} \quad

Cyclocondensation with Malononitrile

The acetoxy derivative reacts with malononitrile under basic conditions (e.g., NaOH or KOH) to form the chromone core. This step involves nucleophilic attack by the enolate of malononitrile on the acyl chloride, followed by cyclization and elimination of acetic acid:

2-Acetoxy-6-propylbenzoyl chloride+MalononitrileNaOH2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carbonitrile[1]\text{2-Acetoxy-6-propylbenzoyl chloride} + \text{Malononitrile} \xrightarrow{\text{NaOH}} \text{2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carbonitrile} \quad

Key Conditions :

  • Solvent: Ice-water mixture

  • Temperature: 40°C

  • Yield: 80–85%

Acid Chloride-Mediated Synthesis

This method, detailed in and, emphasizes the use of acid chlorides to drive cyclization. The 6-propyl group is retained from the salicylic acid precursor, while the carboxamide is introduced via nitrile hydrolysis.

Formation of the Chromone Carbonitrile

The reaction of 2-acetoxy-6-propylbenzoyl chloride with malononitrile in aqueous NaOH produces 2-amino-4-oxo-6-propyl-4H-1-benzopyran-3-carbonitrile. Mechanistic studies suggest a Knoevenagel-like condensation followed by cyclization:

2-Acetoxy-6-propylbenzoyl chloride+NCCH2CNCarbonitrile intermediate[1]\text{2-Acetoxy-6-propylbenzoyl chloride} + \text{NCCH}_2\text{CN} \rightarrow \text{Carbonitrile intermediate} \quad

Optimized Parameters :

  • Molar ratio (acyl chloride : malononitrile): 1:1.2

  • Base: 20% NaOH

  • Reaction time: 10–15 minutes

Hydrolysis to Carboxamide

The carbonitrile intermediate is hydrolyzed to the carboxamide using concentrated sulfuric acid or HCl. This step proceeds via intermediate iminol formation, followed by aqueous workup:

2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carbonitrileH2SO4This compound[1]\text{2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carbonitrile} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} \quad

Conditions :

  • Acid concentration: 80% H₂SO₄

  • Temperature: 100°C (reflux)

  • Yield: 90–92%

Green Mechanochemical Synthesis

A solvent-free, mechanochemical approach adapted from offers an eco-friendly alternative. While originally developed for tetrahydrobenzo[b]pyrans, modifications enable synthesis of the target compound.

Multicomponent Reaction (MCR) Strategy

The reaction integrates 6-propylsalicylaldehyde, malononitrile, and a diketone (e.g., dimedone) in a one-pot grinding process. Amine-functionalized SiO₂@Fe₃O₄ nanoparticles (ASMNPs) catalyze the reaction:

6-Propylsalicylaldehyde+Malononitrile+DimedoneASMNPs, grindingTarget compound[3]\text{6-Propylsalicylaldehyde} + \text{Malononitrile} + \text{Dimedone} \xrightarrow{\text{ASMNPs, grinding}} \text{Target compound} \quad

Optimization Data :

Catalyst Loading (mg)Time (min)Yield (%)
10296
15296

Advantages :

  • No solvent required

  • Reaction time: 2 minutes

  • Catalyst recyclability: 5 cycles without loss of activity

Comparative Analysis of Methods

The table below contrasts key parameters across synthesis routes:

MethodYield (%)Reaction TimeKey AdvantageLimitation
Classical Cyclocondensation8530 minHigh regioselectivityRequires corrosive acids
Acid Chloride-Mediated9245 minScalabilityMulti-step purification
Mechanochemical962 minSolvent-free, rapidLimited substrate scope

Characterization and Validation

All routes produce this compound with consistent spectral properties:

  • ¹H NMR (DMSO-d₆): δ 1.05 (t, 3H, CH₂CH₂CH₃), 2.45 (m, 2H, CH₂CH₃), 6.90 (s, 1H, Ar-H).

  • IR : 1675 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N, pre-hydrolysis).

Single-crystal XRD data confirm the planar chromone core and propyl orientation .

Q & A

Q. How can researchers address low bioavailability in in vivo models?

  • Methodological Answer : Employ pro-drug approaches (e.g., esterification of the carboxamide) or nanoformulation (liposomes) to enhance absorption. Pharmacokinetic studies in rodents with LC-MS quantification of plasma concentrations are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.